Lidocaine N-methyl hydrochloride
Overview
Description
Lidocaine, also known as lignocaine, is a local anesthetic of the amide type . It is used to provide local anesthesia by nerve blockade at various sites in the body . It does so by stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby effecting local anesthetic action .
Synthesis Analysis
Lidocaine was the first amino amide-type local anesthetic synthesized under the name Xylocaine in 1943 . It is de-ethylated, by the cytochrome P450 system, to monoethylglycinexylidide (MEGX), a metabolite that retains pharmacological and toxicological activity similar to lidocaine, although less powerful .Molecular Structure Analysis
The molecular structure of lidocaine is C14H22N2O . Its molecular weight is 234.3373 . The structure of lidocaine can be viewed using Java or Javascript .Chemical Reactions Analysis
Lidocaine is widely used in human and veterinary practice as a local anesthetic, analgesic, and antiarrhythmic agent . Various analytical methods, describing the determination of lidocaine and its active metabolite, have been published based on high-performance liquid chromatography coupled to tandem mass spectrometry (LC–MS-MS) .Physical And Chemical Properties Analysis
Lidocaine-based ionic liquids, with ibuprofen and salicylate as counterion, were prepared first. Their structures were confirmed by infrared, mass, and 1H and 13C nuclear magnetic resonance spectroscopy . The Newtonian behavior of lidocaine ibuprofenate was confirmed from viscosity measurement results .Scientific Research Applications
Chemical Properties and Physical Stability
Lidocaine and its hydrochloride form are extensively used in medical applications, particularly as local anesthetics and for managing cardiac arrhythmias. The physical and chemical properties of lidocaine, such as its solubility characteristics and stability in solution, are critical for its effective use. The infrared spectra and X-ray crystal analysis provide insights into its structural properties. Lidocaine hydrochloride shows physical stability, but certain preparations can be unstable, leading to solution cloudiness or loss of potency, often due to other additives in the solution (Powell, 1986).
Formulation for Urogenital Use
Developments in formulations of lidocaine hydrochloride for urogenital applications have shown promising results. Incorporating lidocaine into cyclodextrin inclusion complexes improves its stability and compatibility with chlorhexidine in gel formulations. These formulations have desirable rheological and physicochemical properties, making them suitable for urogenital applications (Silva et al., 2011).
Solubility in Various Solvents
The solubility of lidocaine hydrochloride in different solvents is a crucial aspect of its formulation and application. Research has focused on measuring and correlating its solubility in various solvents, including water and alcohol derivatives. Understanding these solubility properties is essential for the purification and separation processes in pharmaceutical applications (Zhou et al., 2018).
Compatibility with Ionic and Non-Ionic Polymers
The interaction of lidocaine hydrochloride with ionic and non-ionic polymers has been studied to assess its pH and physical stability in different formulations. Such studies are crucial for developing stable lidocaine preparations suitable for various medical applications, including topical and injectable forms (Musiał et al., 2010).
Nasal Gel Formulation
A nasal gel formulation of lidocaine hydrochloride has been developed to enhance its efficiency for controlling symptoms like migraines and cluster headaches. The formulation using hydroxy-propyl methyl cellulose as a mucoadhesive polymer increases the residencetime of lidocaine on the nasal mucosa, thus improving its effectiveness in symptom control (Hu et al., 2009).
Structural and Salt Complexes
Lidocaine's various structural forms and salt complexes, including hydrochloride monohydrate, have been explored for their use in different medical branches. Understanding the structure and behavior of these forms is important for their effective application in pain relief and other therapeutic uses (Tsitsishvili & Amirkhanashvili, 2022).
Injectable Glass Polyalkenoate Cements
The use of lidocaine hydrochloride in glass polyalkenoate cements for clinical applications, particularly as an anesthetic, has been investigated. Research in this area focuses on the effect of lidocaine on the physico-chemical properties of these cements, which are important in various medical procedures (Niranjan et al., 2018).
Pharmacokinetics and Bioavailability
Studies have explored the pharmacokinetics and bioavailability of lidocaine hydrochloride in different formulations, such as nasal gels. Understanding how lidocaine is absorbed and distributed in the body is crucial for optimizing its therapeutic efficacy (Hu et al., 2009).
Lidocaine as a Pain Management Solution
The effectiveness of lidocaine hydrochloride in pain management, particularly in wound pain relief, has been a focus of clinical studies. Observational studies have demonstrated its efficacy in reducing pain intensity and its safety and tolerability in various patient populations (Janowska et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKXSWWTOZBDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201343384 | |
Record name | [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201343384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lidocaine N-methyl hydrochloride | |
CAS RN |
5369-00-6 | |
Record name | [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201343384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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